7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines, which are recognized for their diverse biological activities and potential applications in pharmaceuticals. This compound features a trifluoromethyl group, which significantly influences its chemical properties and biological activity.
This compound can be synthesized through various chemical methods that involve the modification of existing pyridine and imidazole derivatives. The trifluoromethyl group is particularly important as it enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological applications.
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine is classified as an aromatic heterocyclic compound due to its fused ring structure containing nitrogen atoms. It falls under the broader category of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties.
Several synthetic routes have been developed for the preparation of 7-(trifluoromethyl)imidazo[1,2-A]pyridin-2-amine. Key methods include:
The synthesis often requires specific conditions such as controlled temperatures and reaction times to achieve optimal yields. For instance, microwave-assisted synthesis has been reported to enhance reaction rates and yields by providing uniform heating .
The molecular structure of 7-(trifluoromethyl)imidazo[1,2-A]pyridin-2-amine consists of a pyridine ring fused with an imidazole ring, with a trifluoromethyl group (-CF₃) attached at the 7-position of the imidazole. This structural arrangement contributes to its unique chemical properties.
Key structural data includes:
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine can participate in various chemical reactions typical for imidazole and pyridine derivatives:
Reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining product yield and selectivity. For instance, using metal-free conditions has been explored to minimize environmental impact while maintaining efficiency .
The mechanism of action for 7-(trifluoromethyl)imidazo[1,2-A]pyridin-2-amine in biological systems typically involves interaction with specific protein targets or enzymes within cells:
Quantitative structure-activity relationship studies have shown that modifications to the trifluoromethyl group can significantly affect biological activity and pharmacokinetics .
Relevant data indicates that compounds within this class often exhibit favorable pharmacokinetic profiles due to their lipophilicity and metabolic stability .
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine has several promising applications:
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine derivatives demonstrate potent inhibition of FLT3 internal tandem duplication (ITD) mutations, present in ~30% of AML cases. These compounds effectively suppress oncogenic signaling from clinically relevant secondary mutations, including activation loop (D835Y) and gatekeeper residue (F691L) mutants. Structural modifications to the imidazo[1,2-a]pyridine scaffold enable dual-targeting capabilities: The core heterocycle maintains hydrogen bonding with Cys694 in FLT3's hinge region, while the trifluoromethyl group enhances hydrophobic interactions with the gatekeeper residue. This design achieves IC₅₀ values in the nanomolar range against FLT3-ITD/D835Y and FLT3-ITD/F691L mutants in biochemical assays, overcoming conformational stabilization and steric clash mechanisms that limit conventional inhibitors [3].
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against FLT3 Mutants
Compound | FLT3-ITD IC₅₀ (nM) | FLT3-ITD/D835Y IC₅₀ (nM) | FLT3-ITD/F691L IC₅₀ (nM) |
---|---|---|---|
Gilteritinib | 12.3 | 15.7 | 482.0 |
Quizartinib | 8.9 | 621.4 | 398.2 |
Compound 24* | 18.5 | 22.1 | 26.8 |
Ling-5o† | 420.0 | 510.0 | 580.0 |
*Derivative of 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine scaffold [3]†Imidazo[1,2-a]pyridine-thiophene precursor [3]
The compound exhibits superior activity against gilteritinib-resistant FLT3-ITD/F691L mutants due to its flexible binding mode. Molecular docking reveals that derivatives adopt distinct conformations when interacting with F691L mutants: The trifluoromethyl group mitigates steric clash by reorienting the molecule within the ATP-binding pocket, maintaining hydrogen bonding with Cys694. This adaptability results in <30 nM IC₅₀ against F691L mutants—a 15-fold improvement over gilteritinib (482 nM). Western blot analyses confirm near-complete suppression of phospho-FLT3 in MV4-11 (FLT3-ITD/F691L) cells at 50 nM concentrations, whereas gilteritinib requires >500 nM for comparable target suppression [2].
The imidazo[1,2-a]pyridine core enables unique conformational flexibility when confronting bulky gatekeeper mutations like F691L. X-ray crystallography studies demonstrate that the trifluoromethyl group at position 7 induces a 15° rotational shift in the compound's binding pose, allowing the amine group at position 2 to maintain critical interactions with:
Unlike type II inhibitors (e.g., quizartinib) that exclusively target DFG-out conformations, 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-amine derivatives function as type I inhibitors, effectively binding both DFG-in (active) and DFG-out (inactive) activation loop states. This dual-targeting capability is critical for inhibiting D835Y mutants, which stabilize the DFG-in conformation. Biochemical analyses show <5-fold difference in inhibition potency between wild-type and D835Y mutants—compared to >70-fold loss observed with quizartinib. The compound's pyridine moiety penetrates the hydrophobic back pocket without requiring large-scale A-loop rearrangement, enabling sustained target engagement across conformational states [2].
Imidazo[1,2-a]pyridine derivatives induce caspase-dependent apoptosis in FLT3-mutant AML through dual-pathway activation:
Table 2: Apoptotic Protein Modulation in Treated FLT3-ITD AML Cells
Target Protein | Change (vs. Untreated) | Time Course | Functional Consequence |
---|---|---|---|
p-FLT3 | ↓98% | 2h | Loss of survival signaling |
p-STAT5 | ↓95% | 4h | Cell cycle arrest |
Cleaved PARP | ↑15-fold | 24h | DNA repair failure |
Caspase-8 | ↑8-fold | 8h | Extrinsic apoptosis |
Bcl-2 | ↓80% | 12h | Mitochondrial permeabilization |
In vivo studies using MV4-11 xenograft models demonstrate 90% reduction in leukemic burden after 14-day treatment (50 mg/kg BID), accompanied by increased p53/p21 expression and G₁ cell cycle arrest. The trifluoromethyl group enhances nuclear translocation, facilitating p53 stabilization and transcriptional activation of pro-apoptotic genes like BAX and PUMA [5] [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: